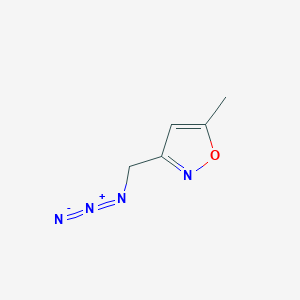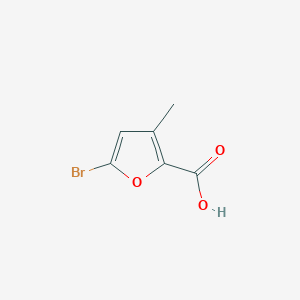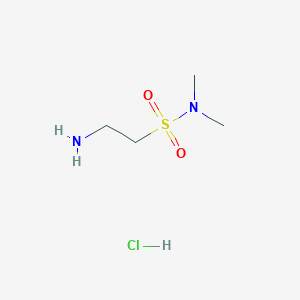
Cyclic AMP sodium
概要
説明
Cyclic adenosine monophosphate sodium, commonly known as cyclic AMP sodium, is a derivative of adenosine triphosphate. It plays a crucial role as a second messenger in various biological processes, including the regulation of glycogen, sugar, and lipid metabolism. This compound is involved in the activation of protein kinases and the regulation of ion channel conductance.
作用機序
Target of Action
Cyclic adenosine monophosphate (cAMP) is a second messenger that plays a fundamental role in the cellular responses to many hormones and neurotransmitters . The primary targets of cAMP are adenylyl cyclase (AC) and cyclic nucleotide phosphodiesterase (PDE) . AC is activated downstream from G-protein-coupled receptors (GPCRs) and is responsible for the production of cAMP . On the other hand, PDE controls the degradation of cAMP .
Mode of Action
The mode of action of cAMP involves its interaction with its primary targets, AC and PDE. AC is activated by a range of signaling molecules through the activation of adenylate cyclase stimulatory G (Gs)-protein-coupled receptors . The activated AC then converts ATP into cAMP . Conversely, AC activity can be inhibited by ligands that stimulate GPCRs coupled to Gi . The produced cAMP can activate several effectors, the most well-studied of which is cAMP-dependent protein kinase (PKA) .
Biochemical Pathways
The biochemical pathways affected by cAMP are numerous. cAMP regulates various cellular functions, including cell growth and differentiation, gene transcription, and protein expression . The most notable pathway is the cAMP-dependent pathway , where cAMP acts as a second messenger for intracellular signal transduction . This pathway involves the activation of PKA and the phosphorylation of several key proteins involved in the excitation–contraction coupling .
Pharmacokinetics
The pharmacokinetics of cAMP involves its synthesis from ATP by AC and its degradation into AMP by PDE . The balance between the activities of these two enzymes regulates the intracellular levels of cAMP . Different isoforms of these enzymes, encoded by a large number of genes, generate cell-type and stimulus-specific responses .
Result of Action
The action of cAMP results in a multitude of cellular responses. It is used for intracellular signal transduction, transferring into cells the effects of hormones like glucagon and adrenaline, which cannot pass through the plasma membrane . It is also involved in the activation of protein kinases . Furthermore, cAMP binds to and regulates the function of ion channels such as the HCN channels and a few other cyclic nucleotide-binding proteins .
Action Environment
The action of cAMP can be influenced by various environmental factors. For instance, the presence of calcium and sodium ions can alter the membrane potential in electrically active cells . Additionally, the cellular environment can affect the balance between the activities of AC and PDE, thereby influencing the intracellular levels of cAMP .
生化学分析
Biochemical Properties
Cyclic AMP sodium is involved in numerous biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules to exert its effects. One of the primary enzymes it interacts with is adenylate cyclase, which catalyzes the conversion of ATP to this compound. This interaction is crucial for the synthesis of this compound. Additionally, this compound interacts with phosphodiesterases, which are responsible for its degradation. The compound also binds to and activates protein kinase A (PKA), leading to the phosphorylation of various target proteins. These interactions highlight the importance of this compound in regulating cellular functions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cardiac myocytes, this compound acts as the main second messenger of the β-adrenergic receptor pathway, producing positive chronotropic, inotropic, and lusitropic effects during sympathetic stimulation . It also plays a role in neuronal signaling by modulating neurotransmitter release, neuronal excitability, and synaptic plasticity . These effects underscore the compound’s role in maintaining cellular homeostasis and responding to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its synthesis, activation, and degradation. This compound is synthesized from ATP by adenylate cyclase, which is activated by G-protein-coupled receptors (GPCRs) in response to extracellular signals . Once synthesized, this compound activates PKA by binding to its regulatory subunits, causing the release of its catalytic subunits. These catalytic subunits then phosphorylate various target proteins, leading to changes in their activity and function. Additionally, this compound can activate other effectors, such as exchange proteins directly activated by cyclic AMP (EPAC) and cyclic nucleotide-gated ion channels . The degradation of this compound is mediated by phosphodiesterases, which hydrolyze it to AMP .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are influenced by various factors, including the presence of phosphodiesterases. Studies have shown that this compound levels can rise rapidly in response to stimuli and then gradually decline as it is degraded . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, chronic activation of the β-adrenergic receptor/cyclic AMP sodium pathway in cardiac myocytes can lead to pathological cardiac remodeling and heart failure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular responses to stimuli, while at high doses, it may lead to toxic or adverse effects. For instance, in cardiac myocytes, a two-fold increase in this compound generation was observed without any impact on cardiac performance, heart rate, or mean blood pressure . Excessive activation of this compound signaling pathways can result in detrimental effects, such as cardiac hypertrophy and heart failure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from ATP by adenylate cyclase and degraded to AMP by phosphodiesterases . The compound also plays a role in regulating metabolic enzymes and other targets within the cell. For example, this compound can activate PKA, which in turn phosphorylates and regulates various metabolic enzymes . This regulation can affect metabolic flux and metabolite levels, highlighting the compound’s role in maintaining metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is synthesized intracellularly and can diffuse throughout the cell to exert its effects . The distribution of this compound is also influenced by the presence of phosphodiesterases, which can confine its signal to specific cellular compartments . Additionally, this compound can interact with transporters and binding proteins that facilitate its localization and accumulation within cells .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in distinct cellular compartments, such as the nucleus, where it can regulate transcription and RNA splicing . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, A-kinase anchoring proteins (AKAPs) play a crucial role in shaping the spatial and temporal dynamics of this compound signaling by anchoring it to specific subcellular sites .
準備方法
Synthetic Routes and Reaction Conditions
Cyclic AMP sodium is synthesized from adenosine triphosphate through the action of the enzyme adenylate cyclase. The reaction involves the conversion of adenosine triphosphate to cyclic AMP, which is then neutralized with sodium hydroxide to form this compound. The reaction conditions typically require a buffered aqueous solution and a controlled temperature to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that overexpress adenylate cyclase. The fermentation broth is then subjected to a series of purification steps, including filtration, ion exchange chromatography, and crystallization, to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Cyclic AMP sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form adenosine monophosphate.
Reduction: It can be reduced back to adenosine triphosphate under specific conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like hydroxylamine and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Adenosine monophosphate.
Reduction: Adenosine triphosphate.
Substitution: Various substituted adenosine derivatives.
科学的研究の応用
Cyclic AMP sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study nucleotide analogs and their interactions with enzymes.
Biology: this compound is crucial in studying signal transduction pathways and cellular responses to hormones and neurotransmitters.
Medicine: It is used in research related to metabolic disorders, cardiovascular diseases, and neurodegenerative conditions.
Industry: this compound is employed in the development of biosensors and diagnostic assays.
類似化合物との比較
Similar Compounds
Cyclic guanosine monophosphate sodium: Another second messenger involved in signal transduction.
Adenosine monophosphate sodium: A nucleotide involved in energy metabolism.
Adenosine triphosphate sodium: The primary energy carrier in cells.
Uniqueness
Cyclic AMP sodium is unique in its ability to act as a second messenger that regulates a wide range of physiological processes. Unlike cyclic guanosine monophosphate sodium, which primarily mediates nitric oxide signaling, this compound is involved in a broader spectrum of cellular responses. Its role in activating protein kinase A and regulating metabolic pathways distinguishes it from other nucleotides like adenosine monophosphate sodium and adenosine triphosphate sodium.
特性
CAS番号 |
37839-81-9 |
|---|---|
分子式 |
C10H12N5NaO6P |
分子量 |
352.20 g/mol |
IUPAC名 |
sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C10H12N5O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);/t4-,6-,7-,10-;/m1./s1 |
InChIキー |
QJOMQLIYJMMGDA-MCDZGGTQSA-N |
SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)[O-].[Na+] |
異性体SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.[Na] |
正規SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O.[Na] |
関連するCAS |
60-92-4 (Parent) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for cyclic AMP sodium in cellular systems?
A1: this compound, often referred to as cyclic adenosine monophosphate (cyclic AMP or cAMP), exerts its effects by primarily acting as a second messenger in various cellular signaling pathways. [, , , , , ] It interacts with and activates downstream effector proteins, most notably protein kinase A (PKA). [, , , ] Activation of PKA initiates a phosphorylation cascade, influencing the activity of numerous enzymes and transcription factors, ultimately leading to changes in gene expression and cellular responses. [, , , ]
Q2: Can you provide specific examples from the research papers of how this compound influences cellular processes?
A2: Certainly. The research highlights the role of this compound in diverse cellular processes:
- Glycogenolysis: Studies on rat hepatocytes demonstrate that adrenergic agonists like epinephrine stimulate glycogenolysis, a process enhanced by this compound. [] This effect is mediated through β-adrenoceptor stimulation, leading to increased this compound levels and subsequent activation of glycogenolytic pathways. []
- Cellular Differentiation: In mouse neuroblastoma cells, non-cyclic AMP agents like 5-bromodeoxyuridine and serum-free medium induce morphological differentiation, accompanied by a two-fold increase in this compound levels. [] This suggests a potential role of this compound in mediating the differentiation process, although further research is needed to understand the exact mechanisms. []
- Cardiac Function: Research shows that 8-substituted cyclic AMP analogues exert inotropic and electrophysiological effects on guinea pig papillary muscle, highlighting the role of cyclic AMP signaling in cardiac muscle function. []
Q3: The papers mention the use of "dibutyryl this compound salt (db-cAMP)". How is this compound related to this compound?
A3: Dibutyryl this compound salt (db-cAMP) is a cell-permeable analogue of this compound. [] It is often used in research because it is more resistant to degradation by phosphodiesterases, enzymes that break down cyclic AMP, and can better penetrate cell membranes compared to this compound. [] This allows for a more sustained elevation of intracellular cyclic AMP levels, mimicking the effects of naturally occurring this compound. []
Q4: How do researchers measure and quantify this compound levels in their experiments?
A4: While the provided research papers don't delve into specific analytical techniques for this compound quantification, several established methods exist. These include:
Q5: The research mentions the potential for inducing functional β-adrenergic receptors in HeLa cells. How does this compound relate to this phenomenon?
A5: Research indicates that treatment of HeLa cells with sodium butyrate leads to an increased number of functional β-adrenergic receptors. [] While sodium butyrate itself doesn't directly involve this compound, the subsequent increase in β-adrenergic receptors enhances the cells' sensitivity to agonists like l-isoproterenol. [] This heightened sensitivity leads to elevated production of this compound upon stimulation, demonstrating the interconnectedness of receptor expression and this compound signaling. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


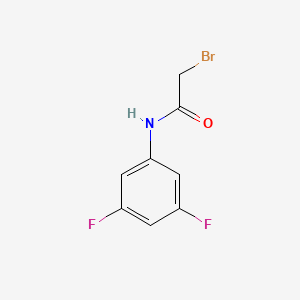

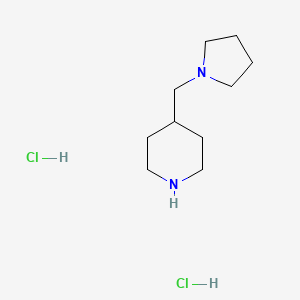



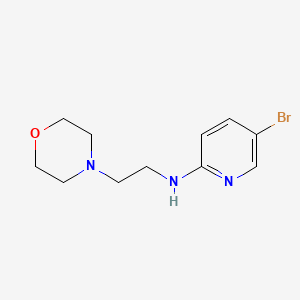
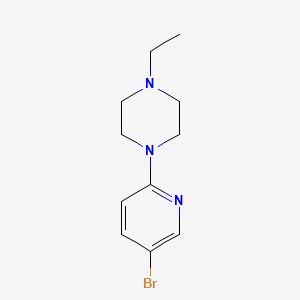

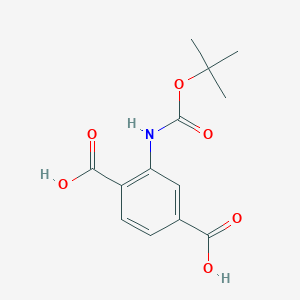
![trans-[4'-Butyl-1,1'-bicyclohexyl]-4-one](/img/structure/B1290497.png)
